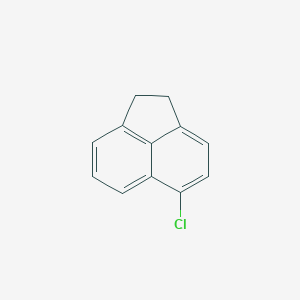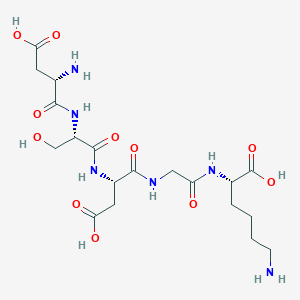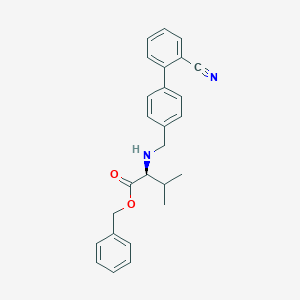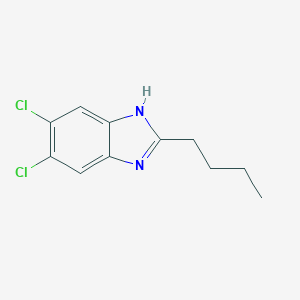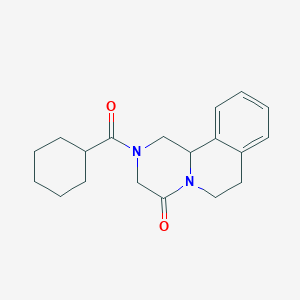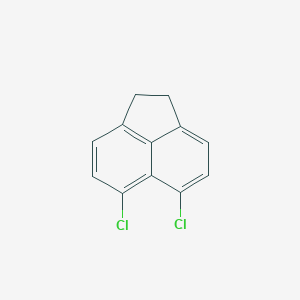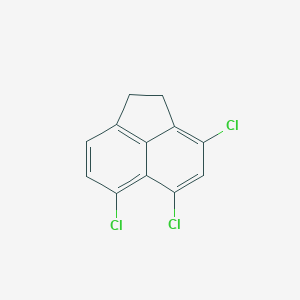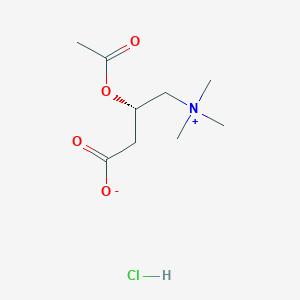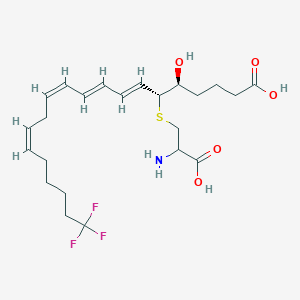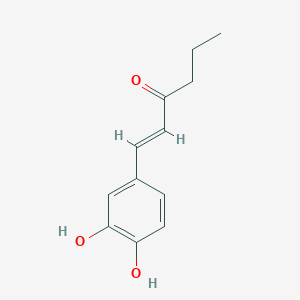
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one, also known as DHPE, is a naturally occurring compound found in various plants. It is a type of chalcone, which is a class of organic compounds that are widely distributed in the plant kingdom. DHPE has been studied extensively due to its potential therapeutic properties and has shown promising results in various scientific research applications.
Wirkmechanismus
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to scavenge free radicals and protect against oxidative damage. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to modulate various signaling pathways involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is also readily available and can be synthesized in high yields and purity. However, one of the limitations of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one. One area of interest is the development of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one derivatives with improved solubility and bioavailability. Another area of interest is the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in combination with other compounds for the treatment of various diseases. Furthermore, the potential use of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one as a dietary supplement or functional food ingredient is an area of interest for future research.
Synthesemethoden
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One of the most common methods of synthesis is through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a strong base. This method has been used to synthesize (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in high yields and purity.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
136944-25-7 |
|---|---|
Produktname |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
InChI-Schlüssel |
VLSRREFUCSCODC-GQCTYLIASA-N |
Isomerische SMILES |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



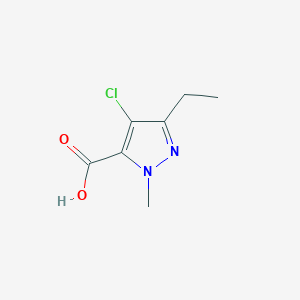
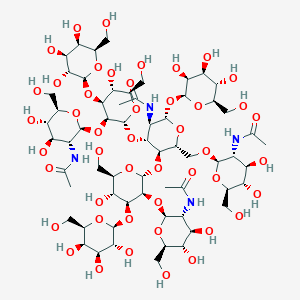
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
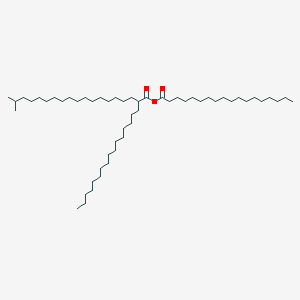
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
